Ethyl 2-amino-2-(4-methoxyphenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-amino-2-(4-methoxyphenyl)acetate is an organic compound with the molecular formula C11H15NO3 It is a derivative of phenylalanine and features an ethyl ester group, an amino group, and a methoxy-substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-amino-2-(4-methoxyphenyl)acetate can be synthesized through several methods. One common approach involves the reaction of p-anisidine with ethyl cyanoacetate under microwave irradiation in trichlorobenzene, yielding 2-cyano-N-(4-methoxyphenyl)acetamide . Another method includes the condensation of primary amines with corresponding aldehydes in methanol, followed by reduction of the resulting Schiff bases with sodium borohydride in methanol and dichloromethane .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are common practices to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-2-(4-methoxyphenyl)acetate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as sodium methoxide and other strong bases are used for nucleophilic aromatic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce alcohols.
Scientific Research Applications
Ethyl 2-amino-2-(4-methoxyphenyl)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its structural similarity to biologically active compounds.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of ethyl 2-amino-2-(4-methoxyphenyl)acetate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. The methoxy group on the phenyl ring can participate in various interactions, enhancing the compound’s biological activity .
Comparison with Similar Compounds
Ethyl 2-amino-2-(4-methoxyphenyl)acetate can be compared with other similar compounds, such as:
Ethyl 2-[(4-methoxyphenyl)amino]acetate: This compound has a similar structure but differs in the position of the amino group.
2-Methoxy-4-[(E)-[(4-methoxyphenyl)imino]methyl]phenyl acetate: This compound features an imino group instead of an amino group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
77648-21-6 |
---|---|
Molecular Formula |
C11H15NO3 |
Molecular Weight |
209.24 g/mol |
IUPAC Name |
ethyl 2-amino-2-(4-methoxyphenyl)acetate |
InChI |
InChI=1S/C11H15NO3/c1-3-15-11(13)10(12)8-4-6-9(14-2)7-5-8/h4-7,10H,3,12H2,1-2H3 |
InChI Key |
AUHWOFZNBLSCDK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=CC=C(C=C1)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.